molecular formula C13H17NO4 B3954984 2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate

2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate

Cat. No. B3954984
M. Wt: 251.28 g/mol
InChI Key: JIOLBGQKAQWPLK-UHFFFAOYSA-N
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Description

2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate, also known as IMC-3C5, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate works by inhibiting the activity of a protein called insulin-like growth factor 1 receptor (IGF-1R). This protein plays a key role in the growth and survival of cancer cells. By inhibiting its activity, this compound can slow down or stop the growth of cancer cells, making them more vulnerable to other cancer treatments.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and enhance immune function. These effects may have potential applications in the treatment of other diseases, such as diabetes and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate for lab experiments is its specificity for IGF-1R. This means that it can selectively target cancer cells without affecting normal cells, reducing the risk of side effects. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. One area of focus is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other cancer treatments to enhance their effectiveness.

Scientific Research Applications

2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

[2-(1-methoxypropan-2-ylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(8-17-3)14-13(16)11-6-4-5-7-12(11)18-10(2)15/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOLBGQKAQWPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.